![molecular formula C17H24N4O4S B2440829 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034419-75-3](/img/structure/B2440829.png)
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Disposition and Metabolism
The novel orexin 1 and 2 receptor antagonist, identified as SB-649868, has been studied for its disposition and metabolism in humans. In an open-label study involving healthy male subjects, it was determined that elimination of drug-related material was almost complete over a 9-day period, primarily through feces. This study showcased the compound's extensive metabolism and its potential application in insomnia treatment, emphasizing the importance of understanding its metabolic pathways for therapeutic use (Renzulli et al., 2011).
Imaging Receptors with Positron Emission Tomography
Research involving a novel radioligand, [11C]CPC-222, aimed to study 5-HT1A receptors in humans using positron emission tomography (PET). This study demonstrated the potential of using specific compounds to visualize receptor distribution in the human brain, providing a valuable tool for neurological research and the development of new treatments for psychiatric disorders (Houle et al., 1997).
Sigma Receptor Scintigraphy
A study investigated the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo. The tumor accumulation of benzamides, based on preferential binding to sigma receptors overexpressed on breast cancer cells, highlights a novel approach for the noninvasive assessment of tumor proliferation, contributing to the advancement of diagnostic methods in oncology (Caveliers et al., 2002).
Metabolism and Disposition in Cancer Treatment
The study of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, explored its disposition and metabolism following oral administration to humans. This research is critical for understanding the pharmacokinetics of new cancer treatments, indicating that BMS-690514 is well absorbed and extensively metabolized, with implications for dosing and efficacy in treating non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Repellent Efficacy against Insects
A field evaluation compared the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine repellent, and a combination of both against Aedes communis and Simulium venustum. This study contributes to public health by identifying effective repellents for protection against mosquito and black fly bites, potentially reducing the transmission of vector-borne diseases (Debboun et al., 2000).
Propriétés
IUPAC Name |
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-25-9-8-20-15(22)12-21(17(20)24)13-4-6-19(7-5-13)16(23)18-11-14-3-2-10-26-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDIHPQYOGKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.